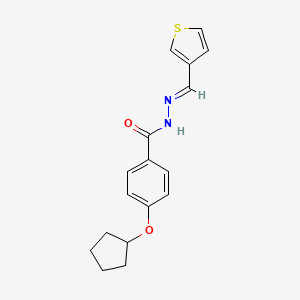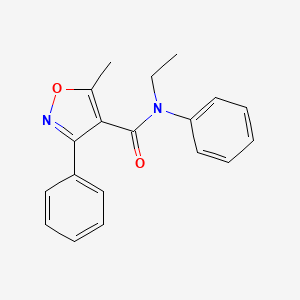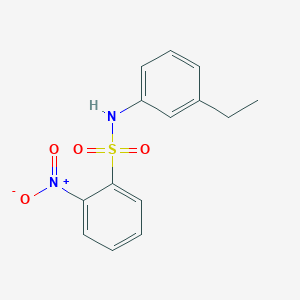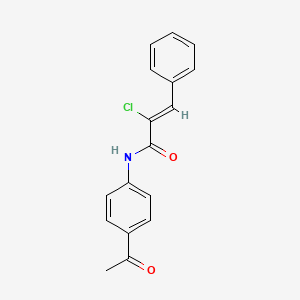![molecular formula C18H13FN2O2 B5870086 2-FLUORO-N~1~-[4-(3-PYRIDYLOXY)PHENYL]BENZAMIDE](/img/structure/B5870086.png)
2-FLUORO-N~1~-[4-(3-PYRIDYLOXY)PHENYL]BENZAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-N~1~-[4-(3-pyridyloxy)phenyl]benzamide is a fluorinated organic compound that has garnered interest in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the fluorination of pyridine derivatives using reagents such as aluminum fluoride (AlF~3~) and copper fluoride (CuF~2~) at high temperatures (450–500°C) . Another approach involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu~4~N+F−) in dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-N~1~-[4-(3-pyridyloxy)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH~4~) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom or other substituents are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO~4~), reducing agents like LiAlH4, and nucleophiles such as sodium methoxide (NaOCH~3~). Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield fluorinated pyridine derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
2-Fluoro-N~1~-[4-(3-pyridyloxy)phenyl]benzamide has a wide range of scientific research applications, including:
Industry: It is used in the development of new materials with unique properties, such as improved thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of 2-fluoro-N~1~-[4-(3-pyridyloxy)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity. The compound may inhibit or activate specific pathways, depending on its structure and the target molecule .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other fluorinated benzamides and pyridine derivatives, such as:
- 2-Fluoro-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide
- 3-Fluoro-N-[4-(1-pyrrolidinyl)phenyl]benzamide
Uniqueness
2-Fluoro-N~1~-[4-(3-pyridyloxy)phenyl]benzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The combination of the fluorine atom, pyridyloxy group, and benzamide moiety makes it a valuable compound for various research applications.
Propiedades
IUPAC Name |
2-fluoro-N-(4-pyridin-3-yloxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2O2/c19-17-6-2-1-5-16(17)18(22)21-13-7-9-14(10-8-13)23-15-4-3-11-20-12-15/h1-12H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBKCUXHTIAMXTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)OC3=CN=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]SPIRO[2.3]HEXANE-1-CARBOHYDRAZIDE](/img/structure/B5870022.png)
![2-[(5-methyl-2-furyl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5870035.png)

![(E)-3-[4-chloro-3-(trifluoromethyl)anilino]-2-cyanoprop-2-enethioamide](/img/structure/B5870039.png)

![2-FLUORO-N-[5-(PROPAN-2-YLSULFANYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE](/img/structure/B5870053.png)

![2-methyl-3H-chromeno[3,4-d]imidazol-4-one](/img/structure/B5870071.png)
![2-[4-(acetylamino)phenoxy]-N-phenylacetamide](/img/structure/B5870092.png)

![7-(difluoromethyl)-N-(4-fluorobenzyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5870102.png)

